molecular formula C19H21F3N2O B4888813 1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B4888813
M. Wt: 350.4 g/mol
InChI Key: QRPHLHIAZYFRJA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine would depend on its specific biological targets. It might interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The trifluoromethyl group could enhance its binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Lacks the trifluoromethyl group, which might affect its pharmacological profile.

    1-(4-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine: Similar structure but with a chlorine atom instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

1-(4-Methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both a methoxy group and a trifluoromethyl group, which can influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-25-17-8-6-16(7-9-17)24-12-10-23(11-13-24)14-15-4-2-3-5-18(15)19(20,21)22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHLHIAZYFRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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